molecular formula C18H19F3N2O2S B2514557 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide CAS No. 2034541-97-2

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2514557
CAS No.: 2034541-97-2
M. Wt: 384.42
InChI Key: NPBICICUPQLCEZ-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the furan and thiomorpholine intermediates. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of thiomorpholine: Thiomorpholine can be synthesized by the reaction of morpholine with sulfur or sulfur-containing reagents.

    Coupling reactions: The furan and thiomorpholine intermediates are then coupled with a benzamide derivative containing a trifluoromethyl group. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide group would produce the corresponding amine.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.

    Materials Science: The trifluoromethyl group imparts hydrophobicity and thermal stability, making this compound useful in the development of advanced materials.

    Chemical Biology: It can be used as a probe to study various biological processes, given its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety may facilitate binding to enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-3-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide: Similar structure but with a morpholine ring instead of thiomorpholine.

    N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-methylbenzamide: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug development and materials science.

Biological Activity

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on a review of diverse scientific literature.

Chemical Structure and Synthesis

The compound features a furan ring, a thiomorpholine moiety, and a trifluoromethyl-substituted benzamide, which contribute to its unique properties. The synthesis typically involves several key steps:

  • Formation of the furan-3-yl intermediate : This step includes cyclization reactions to create the furan derivative.
  • Thiomorpholine introduction : Achieved through nucleophilic substitution reactions utilizing thiomorpholine.
  • Coupling with benzamide : The final step involves coupling with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions.

This multi-step synthesis allows for the precise construction of the desired molecular architecture, which is crucial for its biological activity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound exhibits potential as an antimicrobial agent and anticancer drug , likely due to the following mechanisms:

  • Enzyme Inhibition : The furan and thiomorpholine components can inhibit specific enzymes involved in cellular processes, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : Its structural features may allow it to modulate receptor activity, impacting signaling pathways critical for cell survival and growth .

Antimicrobial Properties

Research indicates that compounds with similar structures often demonstrate significant antimicrobial activity. For instance, studies have shown that derivatives of thiomorpholine exhibit potent antibacterial effects against various strains of bacteria, suggesting that this compound may also possess similar properties .

Anticancer Activity

In vitro studies have highlighted the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways, which are crucial for programmed cell death .

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that analogs of this compound reduced tumor growth in xenograft models by inhibiting key growth factor receptors involved in tumor progression .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones comparable to established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific enzymes

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2S/c19-18(20,21)15-3-1-13(2-4-15)17(24)22-11-16(14-5-8-25-12-14)23-6-9-26-10-7-23/h1-5,8,12,16H,6-7,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBICICUPQLCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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